4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
“4-bromo-1-(methoxymethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1071200-42-4 . It has a molecular weight of 191.03 .
Molecular Structure Analysis
The InChI code for “4-bromo-1-(methoxymethyl)-1H-pyrazole” is 1S/C5H7BrN2O/c1-9-4-8-3-5 (6)2-7-8/h2-3H,4H2,1H3 . This code provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-bromo-1-(methoxymethyl)-1H-pyrazole” is a liquid at room temperature . It has a molecular weight of 191.03 .Scientific Research Applications
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Synthesis of Pyrazole Compounds
- Field : Organic Chemistry
- Application Summary : The compound 4-bromo-1-phenyl-1H-pyrazol-3-ol was prepared by treatment with sodium hydride/methyl iodide . This is a standard method for O-alkylation .
- Method of Application : The preparation was carried out by reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in an alkaline medium .
- Results : The reaction afforded the title compound in 88% yield after column chromatography .
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Investigation of Antifungal Properties
- Field : Medicinal Chemistry
- Application Summary : Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues were investigated for their antifungal properties .
- Method of Application : The study involved molecular docking studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation .
- Results : The study focused on Candida albicans, an opportunistic fungal pathogen .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-1-(methoxymethyl)-3,5-dimethylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-5-7(8)6(2)10(9-5)4-11-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMSLQOICASEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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